molecular formula C13H11N3O B2406826 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 313701-56-3

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

Cat. No.: B2406826
CAS No.: 313701-56-3
M. Wt: 225.251
InChI Key: WGTVXCWMSWDXMG-UHFFFAOYSA-N
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Description

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a heterocyclic compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This compound is known for its unique structure, which combines an oxazole ring fused to a pyridine ring, and a phenylamine group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the pyridine and phenylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine can be compared with other heterocyclic compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTVXCWMSWDXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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